molecular formula C23H31N5O3 B1192902 iNOS-IN-D27

iNOS-IN-D27

Número de catálogo B1192902
Peso molecular: 425.533
Clave InChI: BPNDMTSGBREEKR-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

iNOS-IN-D27 is a novel Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model.

Aplicaciones Científicas De Investigación

Inhibition of iNOS Dimerization in Rheumatoid Arthritis

A study by Shi et al. (2019) investigated the anti-inflammatory properties of Pyrazolo[4,3-d]pyrimidine compounds for treating arthritis. Among these, compound D27 showed potent anti-inflammatory effects by inhibiting inducible Nitric Oxide Synthase (iNOS) dimerization, demonstrating its potential in rheumatoid arthritis treatment (Shi et al., 2019).

Role in Inflammatory Response Modulation

The role of iNOS in the inflammatory response was explored by Cuzzocrea et al. (2002), focusing on mesenteric ischemia and reperfusion in mice. They found that inhibition of iNOS activity significantly altered the inflammatory response and tissue damage, suggesting its crucial role in such conditions (Cuzzocrea et al., 2002).

Impact on Renal Ischemia/Reperfusion Injury

A study by Chatterjee et al. (2003) examined the effects of GW274150, a potent iNOS inhibitor, on renal ischemia/reperfusion injury. They found that inhibiting iNOS significantly reduced renal dysfunction and injury, indicating the involvement of iNOS in the pathophysiology of such conditions (Chatterjee et al., 2003).

iNOS in Tumor Progression

Jang and Kim (2002) investigated iNOS expression in rodent mammary tumors, revealing its association with tumor progression. Their study suggests that iNOS expression in tumor and stromal cells might be a significant factor in the development of such tumors (Jang & Kim, 2002).

iNOS Promoter Inducibility

Xie, Whisnant, and Nathan (1993) explored the inducibility of the iNOS promoter, particularly in response to interferon gamma and bacterial lipopolysaccharide. This study provides insight into the transcriptional regulation of iNOS and its responsiveness to inflammatory stimuli (Xie et al., 1993).

Collagen-Induced Arthritis and iNOS Inhibition

Cuzzocrea et al. (2002) also looked at the role of iNOS in collagen-induced arthritis in mice. They found that inhibition of iNOS activity with GW274150 significantly reduced inflammation and tissue damage in this model, highlighting the therapeutic potential of iNOS inhibitors in inflammatory diseases (Cuzzocrea et al., 2002).

Hepatitis C Virus Infection Outcome and iNOS Haplotypes

Yee et al. (2004) studied the relationship between iNOS gene haplotypes and the outcome of Hepatitis C virus infection. Their findings suggest a potential link between genetic variations in the iNOS gene and the progression of this viral infection (Yee et al., 2004).

iNOS Inhibitors as Potential Therapeutic Agents

Blasko et al. (2002) conducted mechanistic studies with potent iNOS inhibitors, demonstrating their ability to block iNOS dimerization and inhibit its activity. This research points to the potential of iNOS inhibitors as therapeutic agents in diseases where iNOS is implicated (Blasko et al., 2002).

Propiedades

Nombre del producto

iNOS-IN-D27

Fórmula molecular

C23H31N5O3

Peso molecular

425.533

Nombre IUPAC

(E)-N-Isopropyl-1-methyl-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C23H31N5O3/c1-8-9-16-20-21(28(4)27-16)23(24-14(2)3)26-19(25-20)11-10-15-12-17(29-5)22(31-7)18(13-15)30-6/h10-14H,8-9H2,1-7H3,(H,24,25,26)/b11-10+

Clave InChI

BPNDMTSGBREEKR-ZHACJKMWSA-N

SMILES

COC1=C(OC)C(OC)=CC(/C=C/C2=NC(NC(C)C)=C(N(C)N=C3CCC)C3=N2)=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

iNOS-IN-D27

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iNOS-IN-D27
Reactant of Route 2
Reactant of Route 2
iNOS-IN-D27
Reactant of Route 3
Reactant of Route 3
iNOS-IN-D27
Reactant of Route 4
Reactant of Route 4
iNOS-IN-D27
Reactant of Route 5
iNOS-IN-D27
Reactant of Route 6
Reactant of Route 6
iNOS-IN-D27

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.